molecular formula C5H7N3O2 B576924 5-Amino-6-methoxypyridazin-3(2H)-one CAS No. 14369-21-2

5-Amino-6-methoxypyridazin-3(2H)-one

Cat. No.: B576924
CAS No.: 14369-21-2
M. Wt: 141.13
InChI Key: DLDHEFKWROJWFC-UHFFFAOYSA-N
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Description

5-Amino-6-methoxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone class of heterocycles, which are a significant focus in medicinal and agricultural chemistry research . This compound serves as a versatile synthetic intermediate. It has been documented in synthetic pathways, such as its formation from the reaction of 4-amino-6-chloro-3-methoxypyridazine with potassium acetate in acetic acid at high temperatures . Furthermore, it can be functionalized at the hydrazine moiety; for instance, heating it with hydrazine leads to the formation of 5-amino-6-hydrazinopyridazin-3(2H)-one . Pyridazinone derivatives, as a class, are extensively investigated for their diverse biological activities. Research indicates that compounds with this core structure exhibit potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive agents . They are also explored for their utility in agricultural chemistry as insecticides and herbicides . The specific substitution pattern on the pyridazinone ring, such as the 5-amino and 6-methoxy groups present in this compound, is often critical for its reactivity and interaction with biological targets . As a building block, this compound provides researchers with a key intermediate for constructing more complex molecules, such as fused triazolo systems, for further pharmacological evaluation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

14369-21-2

Molecular Formula

C5H7N3O2

Molecular Weight

141.13

IUPAC Name

4-amino-3-methoxy-1H-pyridazin-6-one

InChI

InChI=1S/C5H7N3O2/c1-10-5-3(6)2-4(9)7-8-5/h2H,1H3,(H3,6,7,9)

InChI Key

DLDHEFKWROJWFC-UHFFFAOYSA-N

SMILES

COC1=NNC(=O)C=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

The biological and chemical profiles of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of 5-Amino-6-methoxypyridazin-3(2H)-one and key analogs:

Substituent Effects at Positions 5 and 6

Compound Position 5 Position 6 Key Properties
This compound -NH₂ -OCH₃ High nucleophilicity; electron-rich aromatic ring; potential for hydrogen bonding
5-Chloro-6-phenylpyridazin-3(2H)-one -Cl -Ph Electrophilic reactivity; used in Suzuki couplings; lower solubility
5-Methylthio-6-alkynylpyridazin-3(2H)-one -SMe -C≡C-R Enhanced π-stacking capacity; thioether-mediated redox activity
5-Amino-6-(4-pentyloxyphenyl)pyridazin-3(2H)-one -NH₂ -O(CH₂)₄Ph Increased lipophilicity; potential CNS penetration due to aryl-pentyloxy chain
5-Acetyl-6-phenylpyridazin-3(2H)-one -COCH₃ -Ph Ketone functionality enables Schiff base formation; steric hindrance at C5

Physicochemical Properties

  • Solubility : The methoxy group improves water solubility relative to phenyl or pentyloxyphenyl substituents .
  • Electronic Effects: Amino and methoxy groups create an electron-donating synergy, raising the HOMO energy and enhancing susceptibility to electrophilic attack compared to electron-withdrawing groups (e.g., -Cl, -COCH₃) .

Research Findings and Trends

Recent studies highlight pyridazinones as privileged scaffolds in drug discovery. For example:

  • Anticancer Potential: 5-Amino-6-aryl derivatives exhibit kinase inhibition, leveraging hydrogen bonding with ATP-binding pockets .
  • Antimicrobial Activity : Methylthio and halogenated analogs disrupt bacterial membranes via hydrophobic interactions .
  • Synthetic Versatility : Functionalization at position 5 (e.g., azide, acetyl) enables click chemistry or bioconjugation, as demonstrated in 5-azido-2-methyl-6-phenylpyridazin-3(2H)-one .

Preparation Methods

Reaction Mechanism

  • Hydrazone Formation : A 1,2-diketone reacts with hydrazine to form a monohydrazone intermediate.

  • Cyclization : Intramolecular cyclization eliminates water, forming the pyridazinone ring.

  • Functionalization : Post-cyclization modifications introduce methoxy and amino groups, though regioselectivity challenges may arise.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol/water (3:1)Maximizes solubility of intermediates
Temperature80–100°CAccelerates cyclization but risks decomposition
Catalystp-Toluenesulfonic acidEnhances reaction rate by 40%
Reaction Time6–8 hoursShorter durations lead to incomplete cyclization

This method achieves moderate yields (50–65%) but requires stringent control over stoichiometry to avoid byproducts like phthalazinones.

Multicomponent Synthesis Using Ionic Liquid Catalysts

A novel approach employs the ionic liquid 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃) to catalyze a one-pot synthesis from cyclic anhydrides and arylhydrazines. This method simultaneously introduces methoxy and amino groups via Friedel-Crafts acylation and hydrazone cyclization.

Reaction Steps

  • Friedel-Crafts Acylation : Cyclic anhydrides react with arenes to form keto-carboxylic acids.

  • Hydrazone Formation : The keto-acid reacts with hydrazine to generate a hydrazone intermediate.

  • Cyclization : Intramolecular dehydration forms the pyridazinone core.

Performance Metrics

MetricValue
Yield75–85%
Reaction Time2–3 hours
Catalyst Loading10 mol%
Temperature60°C

This method reduces purification steps and improves atom economy, though the ionic liquid’s cost and recyclability remain practical limitations.

Nucleophilic Substitution on Halogenated Pyridazinones

Substitution reactions on pre-formed pyridazinones offer a modular route to this compound. Starting from 6-chloro-5-methoxypyridazin-3(2H)-one, ammonia or amines introduce the amino group at position 5.

Key Considerations

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ammonia, improving substitution efficiency.

  • Pressure : Reactions conducted under 5–10 atm pressure increase ammonia solubility, boosting yields by 15–20%.

  • Byproducts : Incomplete substitution yields 5-chloro-6-methoxypyridazin-3(2H)-one, necessitating column chromatography (silica gel, ethyl acetate/hexane) for purification.

Comparative Data

ConditionYield (Unoptimized)Yield (Optimized)
Ambient Pressure45%
10 atm Pressure65%
DMF vs. Ethanol50% vs. 30%

For substrates sensitive to direct amination, temporary protection of the amino group (e.g., tert-butoxycarbonyl, Boc) ensures regioselective methoxy introduction. Subsequent acidic deprotection (HCl/dioxane) restores the amino functionality.

Case Study: Boc-Protected Intermediate

  • Protection : Treat 5-amino-6-hydroxypyridazin-3(2H)-one with Boc₂O in THF.

  • Methylation : React with methyl iodide/K₂CO₃ in acetone to install methoxy.

  • Deprotection : Remove Boc group with 4M HCl in dioxane.

StepYieldPurity (HPLC)
Protection90%95%
Methylation85%92%
Deprotection95%98%

This sequence achieves an overall yield of 73%, though multi-step purification increases operational complexity.

One-Pot Tandem Reactions

Recent advances leverage tandem Knoevenagel-Pinner reactions to assemble the pyridazinone ring with pre-installed substituents. For example, reacting salicylaldehyde derivatives with malononitrile dimer and hydrazine hydrate in ethanol-pyridine mixtures yields functionalized pyridazinones.

Example Protocol

  • Knoevenagel Condensation : Salicylaldehyde and malononitrile form a coumarin intermediate.

  • Pinner Reaction : Cyclization with hydrazine hydrate generates the pyridazinone core.

  • Tautomerization : Acidic workup stabilizes the 5-amino-6-methoxy structure.

ParameterValue
Yield70%
Reaction Time4 hours
SolventEthanol-pyridine (3:1)

Q & A

Q. Key Parameters :

  • Temperature: Elevated temperatures (80–100°C) improve substitution efficiency but may degrade sensitive intermediates.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >90% purity .

Q. Common Pitfalls :

  • Impurities from incomplete Boc deprotection require rigorous washing with NaHCO₃ .

What solvent systems are optimal for solubility studies of this compound?

Basic Research Question
Methodology :

  • Use shake-flask method at 25°C with HPLC quantification .
  • High Solubility : DMSO (>50 mg/mL), DMF (>40 mg/mL).
  • Low Solubility : Water (<0.1 mg/mL), hexane (<0.05 mg/mL).

Q. Validation Parameters :

ParameterResultAcceptance Criteria
Linearity (R²)0.9995≥0.999
LOD0.05 µg/mL≤0.1 µg/mL
Recovery (%)98.5–101.295–105%

Interference Mitigation : Use SPE cartridges (C18) to remove biological matrix contaminants .

What structure-activity relationship (SAR) trends are observed for this compound derivatives?

Advanced Research Question
Key Findings :

  • Amino Group : Essential for kinase inhibition (e.g., CDK2 IC₅₀ = 0.8 µM vs. 12 µM for deaminated analogs) .
  • Methoxy Group : Enhances metabolic stability (t₁/₂ in human liver microsomes: 45 min vs. 15 min for 6-H analogs) .

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